molecular formula C15H15FN2O B5385418 1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea

1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea

Cat. No.: B5385418
M. Wt: 258.29 g/mol
InChI Key: BIFCTWUCTWJILX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a fluorine and a methyl group, and the other with a methyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 5-fluoro-2-methylaniline with 4-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(5-Fluoro-2-methylphenyl)-3-(4-methylphenyl)urea stands out due to its unique combination of substituents on the aromatic rings. Similar compounds include:

  • 1-(2-Fluorophenyl)-3-(4-methylphenyl)urea
  • 1-(5-Chloro-2-methylphenyl)-3-(4-methylphenyl)urea
  • 1-(5-Fluoro-2-methylphenyl)-3-(3-methylphenyl)urea

These compounds share structural similarities but differ in the position and type of substituents, which can significantly influence their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-3-7-13(8-4-10)17-15(19)18-14-9-12(16)6-5-11(14)2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFCTWUCTWJILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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